molecular formula C10H15NO2 B1485338 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal CAS No. 2091707-55-8

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal

Cat. No.: B1485338
CAS No.: 2091707-55-8
M. Wt: 181.23 g/mol
InChI Key: YQTZAODFQINWDH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal is an aldehyde-containing heterocyclic compound featuring a 3,5-dimethylisoxazole core linked to a 2,2-dimethylpropanal moiety. The isoxazole ring (a five-membered aromatic system with oxygen and nitrogen atoms) at position 4 bears methyl groups at positions 3 and 5, while the propanal chain introduces an aldehyde functional group.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7-9(8(2)13-11-7)5-10(3,4)6-12/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZAODFQINWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce new functional groups into the oxazole ring .

Scientific Research Applications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal with structurally related compounds, emphasizing functional group variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Activities
This compound (Target Compound) C₁₀H₁₅NO₂ 181.23 Aldehyde, isoxazole High reactivity (aldehyde); potential as a synthetic intermediate.
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine (Compound 2, ) C₁₅H₁₇N₃O₃S 319.38 Sulfonyl, isoxazole, alkaloid Hemorheological activity (reduces blood viscosity comparable to pentoxifylline) .
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-1-propanone () C₁₉H₂₂F₃N₃O₂ 405.40 Ketone, isoxazole, trifluoromethylpyridine Likely enhanced stability (ketone vs. aldehyde); potential pharmacological applications .
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]propanamide () C₁₇H₂₁FN₄O₄S 396.44 Amide, isoxazole, benzothiadiazole High molecular weight; potential for targeted bioactivity due to amide and fluorinated groups .

Key Observations:

Functional Group Influence: The aldehyde in the target compound confers reactivity, making it suitable for nucleophilic additions or condensation reactions. The sulfonyl group in ’s compound increases polarity and likely contributes to its hemorheological efficacy by mimicking sulfonamide drug motifs .

Structural Complexity :

  • Compounds with extended substituents (e.g., trifluoromethylpyridine in ) exhibit higher molecular weights and may target specific biological pathways, such as kinase inhibition or receptor modulation .

Biological Activity

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications and mechanisms of action.

  • Molecular Formula : C13H17N1O1
  • Molecular Weight : 219.28 g/mol
  • Structural Characteristics : The compound features a dimethyl-substituted oxazole ring, which is significant for its biological activity.

Biological Activity

Research indicates that compounds containing oxazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound has shown promise in several areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxazole can possess significant antimicrobial properties. For instance:

  • A study published in MDPI indicates that oxazole derivatives can inhibit bacterial growth through disruption of cell wall synthesis and metabolic pathways .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Research has indicated that oxazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Anticancer Potential

Preliminary studies have suggested that this compound may influence cancer cell proliferation. In vitro assays have shown:

  • Inhibition of cancer cell lines through apoptosis induction.
  • Modulation of signaling pathways associated with tumor growth.

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

  • Cytisine Derivative Study :
    • A derivative containing the oxazole moiety was synthesized and tested for hemorheological activity. Results indicated comparable effects to known angioprotective agents like pentoxifylline .
  • Oxazole in Anticancer Research :
    • A series of oxazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed significant inhibition rates and highlighted the structure–activity relationship (SAR) critical for designing more effective analogs .

Data Table: Biological Activities of Oxazole Derivatives

Compound NameBiological ActivityReference
This compoundAntimicrobial
Oxazole Derivative AAnti-inflammatory
Oxazole Derivative BAnticancer (cell line inhibition)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal
Reactant of Route 2
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3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal

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